molecular formula C14H17ClN2O5S B2847436 2-Chloro-5-{[3-(2-oxopyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid CAS No. 380426-71-1

2-Chloro-5-{[3-(2-oxopyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid

Cat. No. B2847436
CAS RN: 380426-71-1
M. Wt: 360.81
InChI Key: NBUBNIUQPSVDKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloro-5-{[3-(2-oxopyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid” is a chemical compound with the molecular formula C14H17ClN2O5S and a molecular weight of 360.81 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H17ClN2O5S/c15-12-5-4-10 (9-11 (12)14 (19)20)23 (21,22)16-6-2-8-17-7-1-3-13 (17)18/h4-5,9,16H,1-3,6-8H2, (H,19,20) . This code provides a unique representation of the molecular structure of the compound.

Scientific Research Applications

Nickel-catalyzed Sulfenylation

Nickel-catalyzed and benzoic acid-promoted direct sulfenylation of unactivated arenes has been described, utilizing 2-(pyridine-2-yl)-isopropylamine as a directing group. This method provides an efficient pathway to valuable aryl sulfides, demonstrating a broad substrate scope and high functional group tolerance (Ke-Fang Yang et al., 2015).

Hydrogenation Catalysts

Research on water-soluble half-sandwich complexes, involving reactions with 2-(pyridine-2-ylmethylsulfanyl)benzoic acid, has explored their efficiency for catalytic transfer hydrogenation of carbonyl compounds in water. This work highlights the role of benzoic acid derivatives in facilitating environmentally friendly catalysis processes (O. Prakash et al., 2014).

Molecular Salts and Cocrystals

A study on the molecular salts/cocrystals of 2-Chloro-4-nitrobenzoic acid, which shares structural similarities with the chemical , discusses the importance of halogen bonds in their crystal structures. These insights contribute to understanding the solid-state properties and potential pharmaceutical applications of such compounds (Madhavi Oruganti et al., 2017).

Heterocyclic Synthesis

The one-pot synthesis of heterocyclic beta-chlorovinyl aldehydes from various substituted 2-[(carboxymethyl)amino]benzoic acids showcases the versatility of benzoic acid derivatives in creating complex organic structures, potentially useful in pharmaceutical development (V. J. Majo et al., 1996).

properties

IUPAC Name

2-chloro-5-[3-(2-oxopyrrolidin-1-yl)propylsulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O5S/c15-12-5-4-10(9-11(12)14(19)20)23(21,22)16-6-2-8-17-7-1-3-13(17)18/h4-5,9,16H,1-3,6-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUBNIUQPSVDKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>54.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85271191
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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